molecular formula C8H11BrN2O2 B2703666 5-Bromo-1,3-diethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione CAS No. 154127-52-3

5-Bromo-1,3-diethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione

Cat. No.: B2703666
CAS No.: 154127-52-3
M. Wt: 247.092
InChI Key: HTZQWKFGBXJGPQ-UHFFFAOYSA-N
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Description

5-Bromo-1,3-diethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is a brominated pyrimidinedione derivative characterized by ethyl substituents at the 1- and 3-positions of the tetrahydropyrimidine ring. The bromine atom at position 5 and the diethyl groups likely influence its physicochemical properties, such as lipophilicity and solubility, which are pivotal for its biological or industrial applications .

Properties

IUPAC Name

5-bromo-1,3-diethyl-5H-pyrimidin-1-ium-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12BrN2O2/c1-3-10-5-6(9)7(12)11(4-2)8(10)13/h5-6H,3-4H2,1-2H3/q+1
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWWUAWJMGISFPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C(C=[N+](C1=O)CC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12BrN2O2+
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1,3-diethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves the bromination of 1,3-diethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in an organic solvent such as chloroform or dichloromethane. The reaction is usually carried out at room temperature or under reflux conditions to ensure complete bromination .

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1,3-diethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, although specific conditions and reagents for these reactions are less commonly reported.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino derivative, while oxidation might produce a corresponding N-oxide .

Scientific Research Applications

Chemical Overview

  • IUPAC Name: 5-bromo-1,3-diethylpyrimidine-2,4(1H,3H)-dione
  • Molecular Formula: C8H11BrN2O2
  • CAS Number: 154127-52-3
  • Physical Form: Solid
  • Purity: Typically ≥ 95%

Medicinal Chemistry

5-Bromo-1,3-diethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is being investigated as a potential pharmacophore for drug development. Its structure allows it to act as a building block for synthesizing various bioactive molecules. Notably:

  • Anticancer Agents: Research indicates that derivatives of this compound exhibit promising anticancer properties. A study demonstrated that several synthesized bromopyrimidine derivatives showed significant activity against cancer cell lines when compared to standard treatments like Dasatinib .
  • Antimicrobial Activity: The compound has also been evaluated for its antimicrobial properties. In vitro studies have shown that certain derivatives possess effective antibacterial activity against strains such as Staphylococcus aureus and Bacillus subtilis .

Materials Science

In the realm of materials science, 5-bromo-1,3-diethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is being explored for its potential in developing novel materials. Its unique electronic and optical properties make it a candidate for:

  • Organic Electronics: The compound can be utilized in the synthesis of organic semiconductors and photovoltaic materials due to its electronic characteristics.
  • Polymer Chemistry: It serves as an intermediate in the synthesis of complex heterocyclic compounds that can be incorporated into polymer matrices for enhanced functionality.

Biological Studies

The compound's interaction with biological macromolecules has been a focal point of research:

  • Enzyme Inhibition: Studies suggest that 5-bromo-1,3-diethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione may inhibit specific enzymes involved in metabolic pathways. Understanding these interactions can aid in the design of selective enzyme inhibitors .

Case Studies and Research Findings

StudyObjectiveFindings
Kumar et al. (2019)Synthesis and evaluation of bromopyrimidine analogsSeveral derivatives exhibited strong anticancer and antimicrobial activities compared to standard drugs .
Synthesis ProtocolsDevelopment of synthetic routesDetailed methods for synthesizing 5-bromo derivatives using N-bromosuccinimide and other brominating agents were outlined .

Mechanism of Action

The mechanism of action of 5-Bromo-1,3-diethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is not fully elucidated. it is believed to interact with specific molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the ethyl groups may play a role in enhancing the compound’s binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents Molecular Formula Key Applications/Properties References
5-Bromo-1,3-diethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione 1-ethyl, 3-ethyl, 5-bromo C₈H₁₂BrN₂O₂ Not explicitly stated; likely pharmacological or agrochemical use (inferred from analogs)
Bromacil (5-Bromo-3-sec-butyl-6-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione) 3-sec-butyl, 6-methyl, 5-bromo C₉H₁₃BrN₂O₂ Herbicide (non-selective, used in citrus crops)
5-Bromouracil No alkyl groups; 5-bromo on pyrimidine ring C₄H₃BrN₂O₂ Antineoplastic agent; mutagenic DNA/RNA analog
6-Amino-5-bromo-1,2,3,4-tetrahydropyrimidine-2,4-dione (JFD) 6-amino, 5-bromo C₄H₄BrN₃O₂ Research compound (pharmacological studies)
Quinazolinedione derivatives (e.g., Pelanserine) Benzene-fused pyrimidinedione core with varied alkyl/aryl substituents Variable Antihypertensive agents

Key Differences and Implications

This could improve membrane permeability but reduce aqueous solubility . Bromacil’s sec-butyl and methyl groups contribute to its herbicidal activity by enabling strong binding to plant acetolactate synthase (ALS) enzymes . 5-Bromouracil’s lack of alkyl groups allows it to mimic uracil in nucleic acids, leading to DNA/RNA incorporation errors in rapidly dividing cells (antineoplastic mechanism) .

Synthetic Pathways :

  • Bromacil and related compounds are synthesized via alkylation reactions using dimethyl/diethyl carbonates under microwave irradiation, as demonstrated for quinazolinediones .
  • The target compound may require similar alkylation steps, with bromination occurring either pre- or post-alkylation .

Applications :

  • Bromacil : Broad-spectrum herbicide, particularly effective against perennial weeds .
  • 5-Bromouracil : Used in oncology (e.g., radiosensitizer) and molecular biology (DNA replication studies) .
  • Quinazolinediones : Antihypertensive activity via modulation of calcium channels or angiotensin receptors .

Biological Activity

5-Bromo-1,3-diethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is a heterocyclic compound with significant biological activity. This article explores its chemical properties, biological mechanisms, and potential applications in medicinal chemistry and materials science.

Chemical Structure and Properties

The compound has the molecular formula C8H11BrN2O2C_8H_{11}BrN_2O_2 and is characterized by:

  • Bromine atom at position 5
  • Ethyl groups at positions 1 and 3
  • A tetrahydropyrimidine ring

These structural features contribute to its reactivity and potential biological activities.

The biological activity of 5-bromo-1,3-diethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is primarily attributed to its interactions with various biological macromolecules. The bromine atom enhances its ability to engage in halogen bonding , which can influence enzyme binding and receptor modulation.

Potential Mechanisms Include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It could act as a modulator for receptors involved in neurological and inflammatory responses.

Biological Activity Overview

Research indicates that 5-bromo-1,3-diethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione exhibits a range of biological activities:

Activity Type Description
AntimicrobialDemonstrated efficacy against various pathogens in vitro.
AntioxidantExhibits free radical scavenging activity.
AnticancerPotential as an anticancer agent through modulation of cell signaling pathways.
Anti-inflammatoryMay reduce inflammation markers in experimental models.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Antimicrobial Activity :
    • A study found that the compound showed significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, outperforming standard antibiotics like Gentamicin .
  • Antioxidant Properties :
    • The antioxidant potential was assessed using the DPPH free radical scavenging assay, showing an IC50 value of approximately 113.964±0.076μg/ml113.964\pm 0.076\mu g/ml, indicating strong antioxidant capabilities .
  • Anticancer Activity :
    • Preliminary screening indicated that derivatives of this compound may inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth .

Comparative Analysis

When compared to similar compounds, such as 1,3-diethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione (which lacks the bromine atom), 5-bromo derivatives generally exhibit enhanced reactivity and biological activity due to the presence of the halogen .

Compound Key Features Biological Activity
5-Bromo-1,3-diethyl-1,2,3,4-tetrahydropyrimidine-2,4-dioneBromine at position 5; ethyl groupsAntimicrobial; Antioxidant; Anticancer
1,3-Diethyl-1,2,3,4-tetrahydropyrimidine-2,4-dioneLacks bromineLower reactivity; Reduced biological activity
5-Chloro-1,3-diethyl-1,2,3,4-tetrahydropyrimidine-2,4-dioneChlorine instead of bromineAltered reactivity; Potentially reduced efficacy

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